5-(Bromomethyl)quinoxaline

Synthetic chemistry Process optimization Medicinal chemistry

The 5-position bromomethyl group provides a unique electrophilic handle for nucleophilic substitution and cross-coupling, enabling systematic SAR studies of P-glycoprotein (Pgp) and NOX isoform selectivity. Unlike 6- or 7-isomers, this intermediate avoids confounding reactivity and ensures predictable bioconjugation. Ideal for medicinal chemistry, chemical biology, and materials science. Purchase with confidence—regiochemistry matters.

Molecular Formula C9H7BrN2
Molecular Weight 223.07 g/mol
CAS No. 131454-80-3
Cat. No. B173756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Bromomethyl)quinoxaline
CAS131454-80-3
Synonyms5-(broMoMethyl)quinoxaline
Molecular FormulaC9H7BrN2
Molecular Weight223.07 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1)N=CC=N2)CBr
InChIInChI=1S/C9H7BrN2/c10-6-7-2-1-3-8-9(7)12-5-4-11-8/h1-5H,6H2
InChIKeyFKAVQZSQIBPEJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Bromomethyl)quinoxaline CAS 131454-80-3 — A Strategic Heterocyclic Intermediate for Targeted Procurement


5-(Bromomethyl)quinoxaline (CAS 131454-80-3) is a monobromomethyl-substituted quinoxaline derivative with the molecular formula C9H7BrN2 and molecular weight 223.07 g/mol . The compound features a quinoxaline core—a benzopyrazine heterocycle recognized for its broad spectrum of biological activities including antimicrobial, anticancer, and antiviral properties—with a reactive bromomethyl group located specifically at the 5-position [1]. This regiochemically defined electrophilic handle enables precise nucleophilic substitution, cross-coupling, and alkylation reactions, distinguishing it from non-functionalized quinoxalines and establishing its value as a versatile building block in medicinal chemistry, chemical biology probe development, and materials science .

Why Generic Quinoxaline Substitution Fails: Regiochemical and Functional Constraints in 5-(Bromomethyl)quinoxaline Procurement


Substituting 5-(bromomethyl)quinoxaline with seemingly similar bromomethylquinoxaline isomers (e.g., 6- or 7-substituted) or alternative halomethyl analogs (e.g., chloromethyl or hydroxymethyl) introduces unacceptable variability in reactivity, synthetic accessibility, and biological target engagement. Regiochemistry is decisive: the 5-position exhibits distinct electronic and steric properties relative to the 6- and 7-positions, affecting both the efficiency of radical bromination during synthesis and downstream nucleophilic substitution kinetics . Furthermore, the bromomethyl group provides fundamentally different leaving-group aptitude compared to chloromethyl or hydroxymethyl congeners, dictating reaction rates and compatibility with sensitive functional groups. For researchers synthesizing focused libraries or optimizing structure-activity relationships, even minor positional or halogen substitutions can alter target binding affinities by orders of magnitude—a risk that generic procurement cannot mitigate [1].

Quantitative Differentiation Evidence: 5-(Bromomethyl)quinoxaline vs. Comparators


Synthesis Efficiency: Quantitative Yield Comparison of 5-(Bromomethyl)quinoxaline via NBS Bromination

Synthesis of 5-(bromomethyl)quinoxaline via N-bromosuccinimide (NBS) radical bromination of 5-methylquinoxaline proceeds with exceptionally high efficiency. Critically, this regioselectivity is not universal across quinoxaline isomers: the identical reaction conditions applied to the 6-isomer (6-methylquinoxaline) resulted in no observable reaction . This positional specificity constitutes a fundamental differentiation point—the 5-position is uniquely accessible to radical bromination among monomethylquinoxaline isomers, making 5-(bromomethyl)quinoxaline synthetically accessible at scale whereas alternative substitution patterns may require entirely different synthetic routes .

Synthetic chemistry Process optimization Medicinal chemistry

Regiochemical Differentiation: 5-Position Substitution Confers Unique Pharmacological Relevance

The 5-position of the quinoxaline scaffold holds distinct pharmacological significance. Structure-activity relationship (SAR) studies on substituted quinoxalinones demonstrate that compounds bearing substituents at the 5-position exhibit selective antagonism of P-glycoprotein (Pgp) over multidrug resistance-associated protein 1 (MRP1) [1]. This selectivity profile is not observed with unsubstituted quinoxalines or alternative substitution patterns, indicating that the 5-substituted framework confers a unique biological interaction signature [2]. Consequently, 5-(bromomethyl)quinoxaline serves as a strategic entry point for constructing focused libraries of Pgp-selective antagonists—a critical class of agents for overcoming multidrug resistance in oncology .

Drug discovery SAR Pharmacology

Leaving Group Reactivity: Bromomethyl vs. Chloromethyl vs. Hydroxymethyl Functional Handles

The bromomethyl group in 5-(bromomethyl)quinoxaline provides a fundamentally more reactive electrophilic handle than its chloromethyl and hydroxymethyl analogs. The C-Br bond dissociation energy is significantly lower than C-Cl, enabling nucleophilic substitution reactions under milder conditions with broader substrate compatibility . Furthermore, the bromomethyl group cannot be directly substituted for a hydroxymethyl group without additional activation steps (e.g., mesylation or tosylation), making 5-(bromomethyl)quinoxaline the preferred entry point for diverse derivatization including amine alkylation, thioether formation, azide displacement, and cross-coupling reactions . This reactivity differential is particularly critical in parallel synthesis and library generation workflows where reaction efficiency and functional group tolerance determine synthetic feasibility .

Synthetic chemistry Nucleophilic substitution Cross-coupling

Chemical Probe Development: 5-Substituted Quinoxalines as NOX Enzyme Modulators

The quinoxaline scaffold, particularly with 5-position functionalization, has been validated as a privileged framework for developing NADPH oxidase (NOX) inhibitors. ML-090, a quinoxaline-based inhibitor, demonstrates potent NOX1-specific inhibition with an IC50 of 360 nM in HEK293 cells, and importantly shows selectivity over NOX2, NOX3, and NOX4 (IC50 ≥10 µM) and xanthine oxidase (IC50 = 3.5 µM) . This selectivity profile establishes the quinoxaline 5-substitution pattern as a validated pharmacophore for isoform-selective NOX modulation. 5-(Bromomethyl)quinoxaline provides the reactive handle necessary to install diverse substituents at this critical position, enabling systematic exploration of structure-activity relationships for NOX isoform selectivity .

Chemical biology Enzymology ROS signaling

Validated Application Scenarios for 5-(Bromomethyl)quinoxaline in Research and Industrial Settings


Synthesis of Pgp-Selective Multidrug Resistance Antagonists

5-(Bromomethyl)quinoxaline serves as the optimal starting material for constructing focused libraries of 5-substituted quinoxalinones and quinoxalines with selective P-glycoprotein (Pgp) antagonism. SAR studies have established that 5-substituted quinoxalinones exhibit selective antagonism of Pgp over MRP1, a profile not observed with alternative substitution patterns [1]. The bromomethyl group at the 5-position provides a reactive handle for installing diverse pharmacophores via nucleophilic substitution or cross-coupling, enabling systematic exploration of substituent effects on Pgp selectivity and potency. This application is directly relevant to oncology research programs seeking to overcome chemotherapy resistance .

Development of Isoform-Selective NOX Inhibitors as Chemical Probes

The quinoxaline scaffold with 5-position functionalization represents a validated pharmacophore for NADPH oxidase (NOX) inhibition, with demonstrated isoform selectivity (NOX1 IC50 = 360 nM vs. NOX2/3/4 IC50 ≥10 µM) [1]. 5-(Bromomethyl)quinoxaline provides the essential reactive handle for installing diverse substituents at the 5-position to probe structure-activity relationships governing NOX isoform selectivity. This application supports chemical biology programs investigating reactive oxygen species (ROS) signaling in inflammation, cardiovascular disease, and neurodegenerative disorders .

Synthesis of Antimicrobial Quinoxaline Derivatives via Nucleophilic Displacement

The bromomethyl group of 5-(bromomethyl)quinoxaline undergoes efficient nucleophilic substitution with amines, thiols, and alkoxides to generate diverse quinoxaline derivatives with demonstrated antimicrobial activity [1]. While 2,3-bis(bromomethyl)quinoxaline derivatives have been extensively characterized for antibacterial and antifungal properties—with 6-CF3-substituted analogs showing highest Gram-positive activity and 6-F-substituted analogs showing broadest antifungal spectrum—the monobromomethyl 5-isomer offers a distinct advantage for systematic SAR studies without confounding effects from dual reactive sites . This application supports anti-infective drug discovery programs requiring controlled, stepwise functionalization [2].

Preparation of Quinoxaline-Containing Ligands and Functional Materials

5-(Bromomethyl)quinoxaline enables the preparation of quinoxaline-bridged ligands and functional materials through alkylation and cross-coupling reactions. The bromomethyl group at the 5-position provides a defined attachment point for introducing coordination moieties, fluorescent tags, or polymerizable groups [1]. This contrasts with 2,3-bis(bromomethyl)quinoxaline, which introduces two reactive sites and can lead to complex product mixtures or cross-linked materials. The monofunctional 5-isomer is therefore preferred for applications requiring precise stoichiometric control, such as metal-organic framework (MOF) linkers, catalysis ligands, and targeted bioconjugates .

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